Molecular Weight Scaffold Differentiation Against the 5-Chloro Analog (CAS 33924-49-1)
The target compound has a molecular weight of 255.31 g/mol (C16H17NO2) [1], while its closest chlorinated analog—5-chloro-2-methoxy-N-(2-phenylethyl)benzamide—has a molecular weight of 289.76 g/mol (C16H16ClNO2), a difference of +34.45 Da [2]. This mass difference, attributable to the substitution of hydrogen by chlorine at the 5-position of the benzoyl ring, is readily resolved by low-resolution mass spectrometry and provides unambiguous discrimination between the two compounds in any GC/MS or LC/MS analytical workflow. The target compound's exact mass (255.125929 Da) and base peak in its GC/MS spectrum, documented in the Wiley KnowItAll Mass Spectral Library [1], serve as a definitive identity reference.
| Evidence Dimension | Molecular weight (g/mol) and exact monoisotopic mass (Da) |
|---|---|
| Target Compound Data | 255.31 g/mol; exact mass 255.125929 Da (C16H17NO2) |
| Comparator Or Baseline | 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide: 289.76 g/mol; exact mass 289.087 Da (C16H16ClNO2) |
| Quantified Difference | +34.45 Da (chloro analog heavier due to Cl substitution for H) |
| Conditions | GC/MS spectra recorded in Wiley SpectraBase and KnowItAll Mass Spectral Library 2024; molecular formulas confirmed by accurate mass measurement |
Why This Matters
This mass difference eliminates ambiguity in metabolite identification and impurity profiling studies involving glyburide, where the 5-chloro compound is defined as a specific Process-Related Impurity (CAS 33924-49-1); procurement of the wrong analog (with or without chlorine) would result in misidentified chromatographic peaks.
- [1] Wiley SpectraBase, Compound ID EbQx30C1cMU, 2-methoxy-N-(2-phenylethyl)benzamide, GC/MS. Mol Weight: 255.32 g/mol, Exact Mass: 255.125929 g/mol. View Source
- [2] Chembase.cn, CAS 33924-49-1, 5-chloro-2-methoxy-N-(2-phenylethyl)benzamide. M.F.: C16H16ClNO2, M.W.: 289.75674 g/mol. ChemSpider predicted density: 1.2±0.1 g/cm³. View Source
